molecular formula C13H13FN2O B13774029 Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- CAS No. 91480-89-6

Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)-

Cat. No.: B13774029
CAS No.: 91480-89-6
M. Wt: 232.25 g/mol
InChI Key: OFEMZJWJGIVOLU-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)- (CAS: 91480-89-6, referred to as AKC550) is a pyrrole derivative with the molecular formula C₁₃H₁₃FN₂O (molecular weight: 232.28 g/mol). It is classified as a liquid under standard conditions . Structurally, it features a pyrrole core substituted with a 3-fluorophenyl group at position 5, a methyl group at position 2, and an amino group at position 4, with an ethanone moiety at position 1 .

Its decomposition releases toxic fumes of fluoride and nitrogen oxides, necessitating careful handling .

Properties

CAS No.

91480-89-6

Molecular Formula

C13H13FN2O

Molecular Weight

232.25 g/mol

IUPAC Name

1-[4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H13FN2O/c1-7-11(8(2)17)12(15)13(16-7)9-4-3-5-10(14)6-9/h3-6,16H,15H2,1-2H3

InChI Key

OFEMZJWJGIVOLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC(=CC=C2)F)N)C(=O)C

Origin of Product

United States

Preparation Methods

Three-Component Reaction Methodology

A widely recognized method for synthesizing pyrrole derivatives, including compounds structurally related to Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)-, involves a three-component reaction of:

  • Phenacyl bromides (or phenacyl halides),
  • Primary amines (aryl or alkyl amines),
  • Pentane-2,4-dione (a 1,3-diketone),

in aqueous medium with a base catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This method is environmentally friendly, practical, and efficient, enabling the formation of substituted pyrrole rings in a single step with good yields.

Reaction Scheme Summary:

Reactants Conditions Product Type Notes
Phenacyl bromide + Amine + Pentane-2,4-dione Aqueous medium, DABCO catalyst Substituted pyrrole ketones Mild conditions, green chemistry

This approach is particularly suitable for introducing fluorophenyl substituents at the 5-position of the pyrrole ring and amino groups at the 4-position, matching the substitution pattern of the target compound.

Specific Preparation Routes for Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)-

Starting Materials and Key Intermediates

Reaction Conditions and Optimization

  • The reaction is typically carried out in aqueous medium to promote environmental safety.
  • DABCO is used as a base catalyst to facilitate cyclization and condensation.
  • Reaction temperature is maintained at mild to moderate levels (room temperature to slightly elevated).
  • Reaction times vary but are generally within a few hours, making the process efficient.
  • The product precipitates or can be extracted and purified by standard chromatographic or crystallization techniques.

Purification and Characterization

  • The crude product is purified by recrystallization or column chromatography.
  • Characterization includes IR, NMR, UV, and mass spectrometry to confirm the structure and purity.
  • Impurity profiles are monitored to ensure minimal side products.

Process Improvements and Industrial Relevance

  • A novel process for the preparation of key intermediates related to pyrrole derivatives reduces reaction times from 10 days to 1 day by eliminating solvents and using liquid organic bases such as pyridine or its derivatives.
  • This solvent-free or minimal solvent approach enhances environmental friendliness and economic efficiency.
  • The process includes careful pH adjustments and temperature control to maximize purity and yield.
  • Isolation of impurities such as O-alkylated isomers and desfluoro analogs allows for improved quality control.

Summary Table of Preparation Methods

Step Description Conditions/Notes
1. Preparation of phenacyl bromide derivative Synthesis or procurement of 3-fluorophenyl-substituted phenacyl bromide Standard halogenation methods
2. Three-component reaction Phenacyl bromide + amine + pentane-2,4-dione in aqueous medium with DABCO Room temperature, 2-6 hours, aqueous medium
3. Solvent optimization Use of isopropanol preferred over methanol, acetone, DMF Isopropanol gives higher yield and purity
4. Purification Recrystallization or chromatography Removal of O-alkylated and other impurities
5. Characterization IR, NMR, Mass Spectrometry, HPLC Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones to alcohols or other reduced forms.

    Substitution: Common in the modification of the fluorophenyl group or the pyrrole ring.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in microbial growth, thereby exhibiting antimicrobial activity. Molecular docking studies have shown its potential to bind to topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, which are crucial for bacterial survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and functional differences between AKC550 and analogous compounds:

Compound (CAS) Molecular Formula Substituents Toxicity (Oral LD₅₀) Reported Biological Activity
AKC550 (91480-89-6) C₁₃H₁₃FN₂O 3-fluorophenyl, methyl, amino 500 mg/kg (mice) Questionable carcinogen
CAS 110951-48-9 C₁₅H₁₈N₂O Phenyl, ethyl, amino Not reported No specific activity reported
Triazole-ethanone derivative () C₂₄H₁₇F₂N₃O₃S 2,4-difluorophenyl, sulfonyl, phenylethanone Not reported Antimicrobial activity
Mannich base derivatives () Varies Acetylenic Mannich bases, triazole-thione Not reported Significant antimicrobial activity

Functional Group Impact on Properties

  • Fluorophenyl vs. Fluorination often improves metabolic stability and bioavailability in drug design .
  • Amino and Methyl Substitutions: The amino group at position 4 in AKC550 may facilitate hydrogen bonding, a feature absent in ethyl-substituted analogs (e.g., CAS 110951-48-9). Methyl groups at position 2 likely reduce steric hindrance compared to bulkier substituents .

Biological Activity

Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)-, also known by its CAS number 91480-89-6, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13FN2O
  • Molecular Weight : 232.25 g/mol
  • Density : Estimated at 1.1900 g/cm³

The compound features a pyrrole ring, which is known for its role in various biological activities, including antibacterial and anticancer properties.

Biological Activity Overview

Ethanone derivatives have been studied for their potential as therapeutic agents against several diseases, particularly cancer and bacterial infections. The following sections detail specific biological activities observed in research studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethanone derivatives. For instance:

  • Inhibition of Protein Kinases : Research indicates that compounds related to ethanone exhibit inhibitory effects on various protein kinases involved in cancer progression. For example, derivatives have shown IC50 values ranging from 0.25 μM to 0.78 μM against kinases such as NPM1-ALK and JAK3 .
CompoundTarget KinaseIC50 (μM)
2aNPM1-ALK0.54
2bJAK30.36
2ccRAF0.78

Antibacterial Activity

Ethanone derivatives have also been evaluated for their antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain pyrrole derivatives demonstrate potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
Compound TypePathogenMIC (μg/mL)
Pyrrole DerivativeStaphylococcus aureus3.125
Pyrrole DerivativeEscherichia coli10

The biological activity of ethanone is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cell signaling pathways that regulate cell proliferation and survival.
  • Apoptosis Induction : Certain studies suggest that ethanone derivatives can induce apoptosis in cancer cells, leading to reduced tumor growth.
  • Antioxidant Activity : Some derivatives may possess antioxidant properties, contributing to their protective effects against oxidative stress-related damage.

Case Studies

Several case studies have explored the efficacy of ethanone derivatives:

  • A study published in MDPI demonstrated that specific derivatives could inhibit JAK3 with high potency, suggesting their potential as leads for developing new anticancer therapies .
  • Another investigation into the antibacterial properties of pyrrole-based compounds revealed that modifications to the pyrrole structure could enhance activity against resistant bacterial strains .

Q & A

Basic Research Question

  • Controlled environments : Conduct thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) in a fume hood with real-time gas monitoring.
  • Storage conditions : Keep the compound in airtight containers under inert gas (N2/Ar) at –20°C to slow degradation.
  • Neutralization protocols : Use calcium hydroxide traps to capture F− and alkaline scrubbers for NOx during decomposition experiments .
  • Personal protective equipment (PPE) : Wear NIOSH-approved respirators and chemical-resistant gloves during handling.

What strategies are recommended for elucidating structure-activity relationships (SAR) given limited bioactivity data?

Advanced Research Question

  • Scaffold modification : Synthesize analogs with variations in the fluorophenyl position (e.g., 2- or 4-fluoro) or methyl group substitution.
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) against targets like kinases or GPCRs, leveraging the pyrrole’s π-π stacking potential.
  • In vitro assays : Prioritize high-throughput screening for cytotoxicity (e.g., MTT assay) and receptor binding (e.g., radioligand displacement) to identify lead candidates.
  • Metabolic stability : Assess hepatic microsomal degradation to guide further structural optimization .

How should researchers address discrepancies in reported mutagenicity data?

Advanced Research Question
The compound’s questionable carcinogenicity (per EPA Genetic Toxicology Program) requires rigorous validation:

  • Ames test variants : Use TA98 and TA100 strains with/without metabolic activation (S9 mix) to detect frameshift or base-pair mutations.
  • Comet assay : Evaluate DNA damage in human cell lines (e.g., HepG2) to confirm in vitro genotoxicity.
  • Dose dependency : Low-dose chronic exposure studies may clarify thresholds for mutagenic effects .

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